N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide, also known as N-(3-chloro-4-morpholin-4-ylphenyl)-2-methyl-4-sulfamoylbenzamide or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune disorders.
作用機序
BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the PI3K-AKT and NF-κB signaling pathways. This results in decreased survival and proliferation of B-cells, and reduced production of inflammatory cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to reduce production of inflammatory cytokines such as TNF-α and IL-6. In animal models of autoimmune diseases, TAK-659 has demonstrated efficacy in reducing disease severity and improving clinical outcomes.
実験室実験の利点と制限
One advantage of TAK-659 is its high potency and specificity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, TAK-659 has poor solubility and bioavailability, which may affect its efficacy in vivo.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may have synergistic effects in the treatment of B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of BTK inhibitors in clinical settings.
合成法
The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-chloro-4-morpholinyl aniline with 2,4-dimethylbenzenesulfonyl chloride to form the intermediate N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide(3-chloro-4-morpholinyl)-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-methyl-4-aminobenzoic acid to yield the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.
特性
分子式 |
C18H21ClN2O3S |
---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-6-7-17(14(2)12-13)25(22,23)20-16-5-3-4-15(19)18(16)21-8-10-24-11-9-21/h3-7,12,20H,8-11H2,1-2H3 |
InChIキー |
YFBKWPYEMOMRPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。